Phoyunnanin C

Vue d'ensemble

Description

Phoyunnanin C is a phenanthrene derivative isolated from the Dendrobium genus, particularly from Dendrobium venustum. This compound is known for its various biological activities, including antimalarial and α-glucosidase inhibitory effects .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Phoyunnanin C undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction could yield dihydro derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of Phoyunnanin C can be categorized into several domains:

Chemistry

- Chemical Properties : this compound is explored for its unique chemical properties which may allow it to serve as a precursor in synthesizing other bioactive compounds. Its reactivity includes oxidation, reduction, and substitution reactions that can lead to various derivatives with potential biological activities.

Biology

- α-Glucosidase Inhibition : this compound exhibits significant α-glucosidase inhibitory activity. This mechanism involves binding to the enzyme and inhibiting its action, which is crucial for managing blood sugar levels in diabetic patients . The compound acts as a non-competitive inhibitor, affecting the enzyme's catalytic activity without competing directly with the substrate.

Medicine

- Antimalarial Activity : this compound shows promising antimalarial effects, potentially contributing to the development of new antimalarial drugs. Its efficacy against Plasmodium species highlights its importance in addressing malaria, particularly in regions where drug resistance is prevalent .

Case Study 1: Antimalarial Efficacy

A study demonstrated that this compound exhibited moderate activity against malaria parasites in vitro. The research focused on determining the IC50 values of the compound against various Plasmodium strains, revealing its potential as a lead compound for further drug development .

Case Study 2: Diabetes Management

In another study assessing α-glucosidase inhibition, kinetic parameters were established for this compound. The results indicated that it effectively reduced glucose absorption by inhibiting carbohydrate breakdown, thus highlighting its therapeutic potential in managing type 2 diabetes .

Mécanisme D'action

The mechanism of action of Phoyunnanin C involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is due to its ability to bind to the enzyme and inhibit its activity, thereby reducing the breakdown of carbohydrates into glucose . The exact molecular pathways involved in its antimalarial activity are still under investigation.

Comparaison Avec Des Composés Similaires

Phoyunnanin C is similar to other phenanthrene derivatives such as Phoyunnanin E and densiflorol B. it is unique in its specific biological activities:

Phoyunnanin E: Also isolated from Dendrobium venustum, Phoyunnanin E shows potent antimalarial and α-glucosidase inhibitory activities.

Densiflorol B: This compound exhibits strong anti-adipogenic activity and is also found in Dendrobium species.

This compound stands out due to its specific combination of antimalarial and α-glucosidase inhibitory effects, making it a compound of interest for further research and potential therapeutic applications.

Activité Biologique

Phoyunnanin C is a phenanthrene derivative isolated from the Dendrobium genus, specifically from Dendrobium venustum. This compound has garnered attention for its diverse biological activities, particularly its antimalarial and α-glucosidase inhibitory effects. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is classified as a phenanthrene derivative, sharing structural similarities with other compounds like Phoyunnanin E and Densiflorol B.

- CAS Number : 956344-38-0

- Source : Isolated from Dendrobium venustum, a plant known in traditional Chinese medicine for its medicinal properties.

Antimalarial Activity

This compound exhibits significant antimalarial properties. Research indicates that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. This activity is crucial given the increasing resistance to conventional antimalarial drugs.

α-Glucosidase Inhibitory Activity

This compound has been shown to act as a potent inhibitor of α-glucosidase, an enzyme that plays a critical role in carbohydrate digestion. By inhibiting this enzyme, this compound helps in managing blood sugar levels, making it a potential candidate for diabetes management.

- Mechanism of Action : It acts as a non-competitive inhibitor, binding to an allosteric site on the enzyme and altering its catalytic activity without competing with the substrate .

In Vitro Studies

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

This compound is often compared with other phenanthrene derivatives such as:

- Phoyunnanin E : Exhibits similar antimalarial and α-glucosidase inhibitory activities but has shown more pronounced effects on cancer cell migration.

- Densiflorol B : Known for strong anti-adipogenic activity; however, it lacks the dual activity profile seen in this compound.

Propriétés

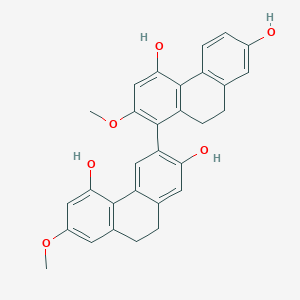

IUPAC Name |

3-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O6/c1-35-19-10-17-4-3-16-11-24(32)23(13-22(16)28(17)25(33)12-19)30-21-7-5-15-9-18(31)6-8-20(15)29(21)26(34)14-27(30)36-2/h6,8-14,31-34H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWKDZRPXWXQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=CC(=C(C=C3CC2)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317511 | |

| Record name | Phoyunnanin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956344-38-0 | |

| Record name | Phoyunnanin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956344-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoyunnanin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity reported for Phoyunnanin C and how does it exert its effect?

A1: this compound exhibits potent α-glucosidase inhibitory activity [, , ]. While its exact mechanism is still under investigation, kinetic studies suggest that it acts as a non-competitive inhibitor of the α-glucosidase enzyme []. This means that this compound binds to the enzyme at a site distinct from the substrate binding site, affecting the enzyme's catalytic activity without directly competing with the substrate []. This inhibition is noteworthy as it has implications for managing blood sugar levels, particularly in the context of type 2 diabetes [].

Q2: How does the potency of this compound as an α-glucosidase inhibitor compare to known standards?

A2: this compound demonstrates significantly greater inhibitory activity against α-glucosidase compared to the commonly used drug acarbose []. In studies, this compound consistently showed lower IC50 values (indicating higher potency) than acarbose, suggesting its potential as a natural product lead for developing novel antidiabetic agents [, ].

Q3: What is known about the structure of this compound?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data for this compound, they consistently classify it as a dimeric compound belonging to the stilbenoid family [, , ]. Stilbenoids are a class of phenolic compounds characterized by a 1,2-diphenylethylene backbone []. The dimeric nature of this compound suggests that its structure consists of two stilbenoid units linked together. Further structural insights can be obtained from the original publications cited in the provided research articles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.